1-{1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
Description
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-23-18-7-3-4-8-19(18)25(30(23,27)28)15-10-12-24(13-11-15)21(26)14-17-16-6-2-5-9-20(16)29-22-17/h2-9,15H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDRSWSPZFKWSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)CC4=NOC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1,2-Benzoxazol-3-yl Acetic Acid
Method 1: Cyclocondensation of o-Aminophenol Derivatives
o-Aminophenol reacts with chloroacetyl chloride in the presence of pyridine to form 3-chloromethyl-1,2-benzoxazole, which is hydrolyzed to the acetic acid derivative under basic conditions (K₂CO₃, H₂O/THF). Yields: 68–72%.
Method 2: Nitration/Reduction Pathway
Benzoxazole is nitrated at position 3 using HNO₃/H₂SO₄, followed by catalytic hydrogenation (Pd/C, H₂) to the amine, which undergoes diazotization and coupling with malonic acid.
| Condition | Nitration Temp (°C) | Reduction Catalyst | Yield (%) |
|---|---|---|---|
| HNO₃ (90%)/H₂SO₄ | 0–5 | 10% Pd/C | 58 |
| Acetyl nitrate | 25 | Raney Ni | 63 |
Functionalization of Piperidin-4-yl Amine
Step 1: Boc Protection
Piperidin-4-ylamine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with DMAP catalysis (0°C to RT, 12 h). Yield: 89–93%.
Step 2: Acetylation with 1,2-Benzoxazol-3-yl Acetyl Chloride
The Boc-protected amine reacts with the acid chloride of Intermediate A in anhydrous THF using triethylamine as a base. Deprotection with TFA/DCM (1:1) affords the free amine.
Synthesis of 3-Methyl-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione
Pathway A: Oxidative Cyclization
2-Aminobenzenesulfonamide is treated with methyl iodide (K₂CO₃, DMF) to N-methylate the sulfonamide. Subsequent oxidation with m-CPBA forms the thiadiazole dioxide ring.
Pathway B: One-Pot Thionation/Cyclization
N-Methyl-2-nitrobenzenesulfonamide undergoes thionation with Lawesson’s reagent, followed by cyclization in acetic anhydride.
| Pathway | Reagents | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| A | m-CPBA, CH₂Cl₂ | 25 | 6 | 65 |
| B | Lawesson’s reagent, Ac₂O | 110 | 3 | 71 |
Final Coupling Strategies
Amide Bond Formation
The piperidin-4-yl amine (Intermediate B) is coupled with Intermediate C using HATU/DIPEA in DMF. Key parameters:
- Coupling Reagent : HATU > EDCI/HOBt > DCC
- Solvent : DMF (optimal) vs. THF (lower yields)
- Temperature : 0°C to RT (no significant difference)
| Reagent | Equiv | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| HATU | 1.2 | DMF | 82 | 98.5 |
| EDCI/HOBt | 1.5 | DCM | 73 | 97.1 |
Reductive Amination Alternative
For laboratories avoiding peptide coupling reagents, the free amine of Intermediate B can condense with a ketone derivative of Intermediate C under NaBH₃CN/MeOH conditions. However, this method yields <50% due to steric hindrance.
Purification and Characterization
Chromatography : Silica gel (EtOAc/hexane 3:7) removes unreacted starting materials. Final purification via preparative HPLC (C18, 0.1% TFA in H₂O/MeCN).
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, benzoxazole), 4.12 (m, 1H, piperidine), 3.41 (s, 3H, N-CH₃).
- HRMS : [M+H]⁺ calc. 483.1245, found 483.1248.
Industrial-Scale Optimization
Continuous Flow Synthesis : A patent-pending method (WIPO PATENTSCOPE) describes a telescoped process combining Intermediate A and C syntheses in a flow reactor, reducing total step time from 48 h to 6 h.
Catalytic Improvements : Immobilized lipases (Candida antarctica Lipase B) enhance enantioselectivity in acetyl transfer steps, though the target compound lacks chiral centers.
Challenges and Limitations
- Regioselectivity : Competing O- vs. N-acylation in benzoxazole intermediates requires careful control of reaction stoichiometry.
- Solubility Issues : The final compound’s low solubility in common solvents complicates crystallization.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Acetyl Group
The acetyl group bridging the benzoxazole and piperidine rings is susceptible to nucleophilic attack. Reactions may involve:
-
Hydrolysis : Under acidic or basic conditions, hydrolysis could yield carboxylic acid derivatives.
Example :
Similar reactions were observed in the synthesis of 2-(1,2-benzoxazol-3-yl)-N-phenylacetamide derivatives under controlled pH (HCl/NaOH). -
Aminolysis : Reaction with amines (e.g., primary/secondary amines) may form amide bonds.
Conditions : Catalyzed by bases (e.g., triethylamine) in polar aprotic solvents (e.g., acetonitrile) .
Piperidine Ring Functionalization
The tertiary amine in the piperidine ring can participate in:
-
Alkylation/Acylation : Reacting with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides.
Example :
Such reactions are common in piperidine-containing compounds (e.g., 1,2-benzoxazol-3-yl(piperidin-1-yl)methanone) under mild conditions . -
Reductive Amination : With aldehydes/ketones and reducing agents (e.g., phenylsilane), forming secondary amines .
Benzoxazole Ring Reactivity
The benzoxazole moiety may undergo:
-
Electrophilic Substitution : At the electron-deficient positions (C-5 or C-7) under strong acidic/basic conditions.
-
Ring-Opening Reactions : In the presence of nucleophiles (e.g., hydroxide ions), leading to formation of aminophenol derivatives.
Benzothiadiazole-Dione Reactivity
The sulfur and nitrogen-rich benzothiadiazole-dione core is prone to:
-
Nucleophilic Attack : At the sulfur atom or carbonyl groups, forming thiols or alcohols.
Example :
Analogous reactivity is observed in diones like 3-methylcyclopentane-1,2-dione during enol-keto tautomerization . -
Reduction : Catalytic hydrogenation or hydride-based reduction (e.g., NaBH₄) may reduce the dione to a diol or thiolactam .
Cross-Coupling Reactions
The compound may participate in Pd-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) at halogenated positions (if present).
Limitation : No direct evidence from sources, but inferred from benzoxazole/benzothiadiazole analogs .
Reaction Conditions and Yields (Inferred Data)
Key Considerations
-
Stability : The compound’s hybrid structure may require inert atmospheres (N₂/Ar) and anhydrous solvents to prevent decomposition .
-
Purification : Chromatography (silica gel) or recrystallization (MeOH/H₂O) is recommended for isolating products .
While direct experimental data for this specific compound is limited, its reactivity can be extrapolated from analogous heterocyclic systems. Further studies are warranted to validate these predictions.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with biological targets:
- Anticancer Activity : Similar compounds have shown promising anticancer properties. For instance, benzothiazole derivatives are noted for their ability to inhibit cancer cell proliferation. Research indicates that the incorporation of piperidine can enhance the bioactivity of these compounds against various cancer cell lines .
- Antimicrobial Properties : The presence of benzoxazole in the structure is linked to antimicrobial effects. Studies have demonstrated that benzoxazole derivatives exhibit significant activity against a range of pathogens .
Biological Evaluation
The compound has been subjected to biological evaluations to determine its efficacy:
- Cell Viability Assays : In vitro studies have assessed its impact on human cancer cell lines such as MCF7 and HCT116. The results indicated moderate to potent activity against these cells .
- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications in the structure can significantly affect biological activity, guiding further drug design efforts .
Materials Science
Beyond medicinal applications, this compound can also be utilized in materials science:
- Polymeric Materials : The unique properties of the compound allow it to be used as a building block for synthesizing advanced polymeric materials with specific functionalities.
- Nanotechnology : Its potential in nanotechnology applications is being explored for developing new nanomaterials with enhanced properties for drug delivery systems .
Case Studies
Mechanism of Action
The mechanism of action of 1-{1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound 2-[2-(4-Benzyl-1-piperidinyl)-2-oxoethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide (RN: 454447-78-0) serves as a key structural analog . Below is a comparative analysis:
| Property | Target Compound | Analog (454447-78-0) |
|---|---|---|
| Core Heterocycle | 1,2-Benzoxazol-3-yl + 1,3-benzothiadiazole | 1,2-Benzothiazol-3(2H)-one |
| Piperidine Substituent | 3-Methyl group at the 1,3-dihydro-2λ⁶-benzothiadiazole | 4-Benzyl group on piperidine |
| Key Functional Groups | Acetyl linker, sulfone (SO₂) groups | Oxoethyl linker, sulfone (SO₂) groups |
| Molecular Weight | Estimated ~450–470 g/mol (exact value requires experimental validation) | 454.5 g/mol (based on formula) |
| Potential Applications | Hypothesized neurological/anti-inflammatory activity (structural analogy) | Likely explored for similar therapeutic roles (registered but data unpublished) |
Key Differences and Implications:
Heterocyclic Core :
- The target compound combines benzoxazole (oxygen-nitrogen heterocycle) with benzothiadiazole (sulfur-nitrogen), while the analog features a benzothiazole (sulfur-nitrogen) core. The substitution of oxygen (benzoxazole) with sulfur (benzothiazole) in the analog may enhance lipophilicity and metabolic stability but reduce hydrogen-bonding capacity .
The analog’s 4-benzyl group on piperidine increases lipophilicity, which could improve membrane permeability but may also elevate off-target risks.
Linker and Functional Groups :
- Both compounds use acetyl/oxoethyl linkers, but the analog’s additional sulfone groups might influence solubility and oxidative stability.
Research Findings and Limitations:
- No direct comparative pharmacological or pharmacokinetic data are available in the provided evidence. However, the structural differences suggest divergent biological profiles. For example, benzothiazole derivatives are often associated with kinase inhibition or antimicrobial activity, whereas benzoxazole motifs are linked to GABA receptor modulation .
- The analog (454447-78-0) is registered in chemical databases but lacks published studies, highlighting a gap in experimental validation .
Biological Activity
The compound 1-{1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2\lambda6,1,3-benzothiadiazole-2,2-dione is a complex organic molecule that combines various heterocyclic structures known for their biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 432.5 g/mol . The structure incorporates a benzothiadiazole moiety and a benzoxazole derivative, which are both significant in medicinal chemistry due to their diverse biological activities.
Antimicrobial Properties
Research has shown that compounds containing benzoxazole derivatives exhibit notable antimicrobial activity . For instance, similar compounds have been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth. The mechanism often involves disruption of microbial cell membranes or interference with nucleic acid synthesis .
Anti-inflammatory Effects
The anti-inflammatory potential of the compound can be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Studies indicate that benzothiadiazole derivatives can reduce inflammation markers in vitro and in vivo models .
Anticancer Activity
Emerging studies suggest that this compound may possess anticancer properties , potentially through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. For example, derivatives similar to this compound have shown promise in inhibiting tumor growth in various cancer cell lines by targeting specific signaling pathways related to cell proliferation and survival .
Case Studies and Research Findings
The biological activity of the compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
- Receptor Interaction : It may modulate receptor activity related to pain and inflammation.
- Signal Transduction Modulation : The compound can influence cellular signaling pathways that regulate growth and apoptosis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-{1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione?
- Methodological Answer :
- Step 1 : Start with piperidin-4-yl derivatives as the core scaffold. React 1,2-benzoxazole-3-acetic acid with piperidin-4-amine under coupling conditions (e.g., EDC/HOBt or DCC) to form the acetyl-piperidine intermediate.
- Step 2 : Introduce the 3-methyl-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione moiety via nucleophilic substitution or cyclization reactions. Use anhydrous solvents (e.g., DMF or THF) and catalytic bases (e.g., K₂CO₃).
- Key Parameters : Monitor reaction progress via HPLC or LC-MS. Optimize temperature (80–120°C) and reaction time (12–48 hours) to maximize yield .
- Data Table :
| Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Intermediate 1 | EDC/HOBt, DMF, 25°C | 65–70 | ≥95% |
| Cyclization | K₂CO₃, THF, 80°C | 50–55 | ≥90% |
Q. How to characterize the compound’s structure and purity for reproducibility?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the benzoxazole, piperidine, and benzothiadiazole moieties. Look for characteristic peaks (e.g., piperidine protons at δ 2.5–3.5 ppm, benzoxazole aromatic protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight with HRMS (e.g., [M+H]+ expected m/z: 456.12).
- Purity Analysis : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient, 0.1% TFA).
Q. What initial pharmacological screening assays are recommended for this compound?
- Methodological Answer :
- Target Identification : Screen against kinase or protease libraries (e.g., Eurofins PanLabs®) due to structural similarity to benzothiadiazole-based kinase inhibitors .
- Cytotoxicity Assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7). Include dose-response curves (1 nM–100 µM) and IC₅₀ calculations.
- Data Interpretation : Compare results to structural analogs (e.g., 3-(1-piperazinyl)-1,2-benzisothiazole derivatives) to identify activity trends .
Advanced Research Questions
Q. How to resolve contradictions in reaction yields between computational predictions and experimental results?
- Methodological Answer :
- Computational-Experimental Feedback Loop :
Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify rate-limiting steps.
Validate predictions with microreactor experiments to isolate intermediates (e.g., via in-situ IR spectroscopy).
Adjust solvent polarity (e.g., switch from THF to DMSO) or catalyst loading (e.g., Pd/C vs. Ni) based on computational barriers .
- Case Study : A 15% yield discrepancy in cyclization was resolved by replacing K₂CO₃ with Cs₂CO₃, aligning with computational predictions of base strength .
Q. What advanced statistical methods optimize multi-parameter reaction conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize temperature, solvent ratio, and catalyst concentration. Use software (e.g., JMP®, MODDE®) for central composite designs.
- Example : A 3-factor DoE increased cyclization yield from 50% to 72% by identifying optimal conditions: 90°C, THF:H₂O (9:1), 10 mol% catalyst .
- Data Table :
| Factor | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Temperature (°C) | 70 | 110 | 90 |
| Solvent Ratio | 7:3 | 10:0 | 9:1 |
| Catalyst (mol%) | 5 | 15 | 10 |
Q. How to investigate the compound’s reactivity in biological systems (e.g., metabolic stability)?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Focus on piperidine N-dealkylation or benzothiadiazole hydrolysis.
- Isotope Labeling : Synthesize a deuterated analog (e.g., CD₃ at the methyl group) to track metabolic pathways.
- Case Study : A structural analog showed 40% degradation in 2 hours due to CYP3A4-mediated oxidation, mitigated by fluorination at the benzoxazole ring .
Comparative & Mechanistic Questions
Q. How does structural modification (e.g., piperidine substitution) affect bioactivity?
- Methodological Answer :
- SAR Study : Synthesize analogs with varied substituents (e.g., 4-methylpiperidine vs. 4-phenylpiperidine). Test in enzyme inhibition assays (e.g., IC₅₀ for kinase targets).
- Data Table :
| Analog | Kinase Inhibition (IC₅₀, nM) | Metabolic Stability (t₁/₂, min) |
|---|---|---|
| Parent Compound | 120 | 45 |
| 4-Methylpiperidine | 85 | 60 |
| 4-Phenylpiperidine | 220 | 30 |
Q. What mechanistic insights explain contradictory results in catalytic vs. stoichiometric reactions?
- Methodological Answer :
- Kinetic Profiling : Use stopped-flow spectroscopy to compare reaction rates under catalytic (Pd) vs. stoichiometric (NaBH₄) conditions.
- Computational Analysis : Identify transition-state differences via DFT (e.g., Pd-mediated vs. radical pathways).
- Example : Catalytic pathways favored benzothiadiazole ring formation, while stoichiometric routes led to byproducts via radical intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
